- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,

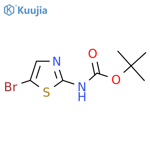

Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

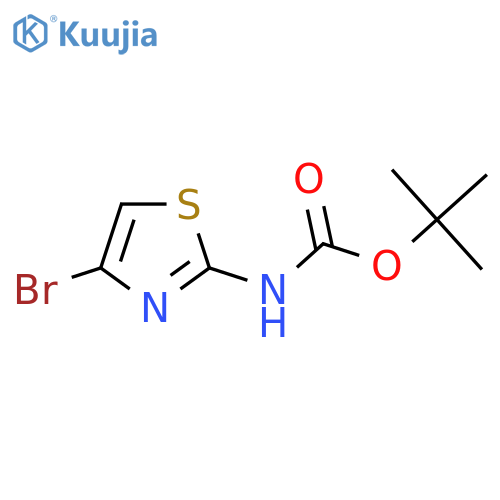

944804-88-0 structure

Nombre del producto:tert-butyl N-(4-bromothiazol-2-yl)carbamate

Número CAS:944804-88-0

MF:C8H11BrN2O2S

Megavatios:279.154139757156

MDL:MFCD11111844

CID:796746

PubChem ID:45117837

tert-butyl N-(4-bromothiazol-2-yl)carbamate Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl 4-bromothiazol-2-ylcarbamate

- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester

- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate

- tert-butyl (4-bromothiazol-2-yl)carbamate

- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate

- QC-6441

- t-Butyl 4-bromothiazol-2-ylcarbamate

- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester

- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester

- 2-(Boc-amino)-4-bromothiazole

- CM10833

- FCH1402824

- SY045933

- AX8158298

- AB0027805

- ST24031809

- W9687

- C2015

- ter

- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)

- tert-butyl N-(4-bromothiazol-2-yl)carbamate

- DTXSID00668689

- 944804-88-0

- SB40144

- A859403

- SCHEMBL1744171

- AKOS015834976

- MFCD11111844

- FT-0646750

- GS-4198

- AMY28982

- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester

- CS-M3527

- Tert-Butyl4-Bromothiazol-2-Ylcarbamate

-

- MDL: MFCD11111844

- Renchi: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)

- Clave inchi: OVRIFGLINJVMLO-UHFFFAOYSA-N

- Sonrisas: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

Atributos calculados

- Calidad precisa: 277.97200

- Masa isotópica única: 277.972

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 220

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.9

- Superficie del Polo topológico: 79.5

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: 1.574±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: No data available

- Punto de ebullición: No data available

- Punto de inflamación: No data available

- índice de refracción: 1.595

- Disolución: Very slightly soluble (0.27 g/l) (25 º C),

- PSA: 79.46000

- Logp: 3.32560

- Presión de vapor: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:Inert atmosphere,2-8°C

tert-butyl N-(4-bromothiazol-2-yl)carbamate Datos Aduaneros

- Código HS:2934100090

- Datos Aduaneros:

China Customs Code:

2934100090Overview:

2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

tert-butyl N-(4-bromothiazol-2-yl)carbamate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFC50-5G |

tert-butyl N-(4-bromothiazol-2-yl)carbamate |

944804-88-0 | 97% | 5g |

¥ 2,376.00 | 2023-04-12 | |

| Chemenu | CM189720-5g |

tert-Butyl 4-bromothiazol-2-ylcarbamate |

944804-88-0 | 95% | 5g |

$458 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1125265-25g |

(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |

944804-88-0 | 95% | 25g |

$1340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1125265-1g |

(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |

944804-88-0 | 95% | 1g |

$150 | 2024-07-28 | |

| abcr | AB436739-250 mg |

tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; . |

944804-88-0 | 95% | 250MG |

€95.30 | 2023-07-18 | |

| ChemScence | CS-M3527-10g |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 99.40% | 10g |

$712.0 | 2022-04-26 | |

| Chemenu | CM189720-1g |

tert-Butyl 4-bromothiazol-2-ylcarbamate |

944804-88-0 | 95% | 1g |

$173 | 2021-08-05 | |

| ChemScence | CS-M3527-100mg |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 99.40% | 100mg |

$19.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13390-1g |

tert-Butyl (4-bromothiazol-2-yl)carbamate |

944804-88-0 | 95% | 1g |

¥192.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1006991-10G |

tert-butyl N-(4-bromothiazol-2-yl)carbamate |

944804-88-0 | 97% | 10g |

$295 | 2024-07-21 |

tert-butyl N-(4-bromothiazol-2-yl)carbamate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C

1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min

1.3 Reagents: Water ; 5 min

1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min

1.3 Reagents: Water ; 5 min

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C; 30 min, 0 °C

Referencia

- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C

1.2 Solvents: Water ; 5 min

1.2 Solvents: Water ; 5 min

Referencia

- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C

Referencia

- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor, European Journal of Medicinal Chemistry, 2018, 158, 896-916

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C

1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt

Referencia

- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 Solvents: Water

1.2 Solvents: Water

Referencia

- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, Bioorganic & Medicinal Chemistry, 2021, 43,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled

1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled

1.3 Reagents: Water

Referencia

- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C

Referencia

- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C

1.2 Solvents: Water ; 0 °C → rt; 12 h, rt

1.2 Solvents: Water ; 0 °C → rt; 12 h, rt

Referencia

- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C

Referencia

- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, Journal of Organic Chemistry, 2018, 83(24), 15380-15405

tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

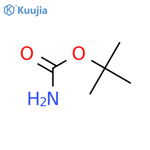

- tert-Butyl carbamate

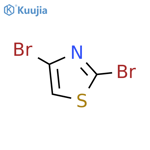

- 2,4-Dibromothiazole

- N-Boc-2-Amino-5-bromothiazole

- Di-tert-butyl dicarbonate

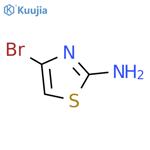

- 4-Bromo-2-thiazolamine

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

tert-butyl N-(4-bromothiazol-2-yl)carbamate Literatura relevante

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate) Productos relacionados

- 67341-08-6(Carbamic acid, (2-hydroxy-2-phenylethyl)-, phenylmethyl ester)

- 2248380-37-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(trimethyl-1H-pyrazole-4-amido)cyclopentane-1-carboxylate)

- 2228787-22-0(2-(3-methyl-4-nitrophenyl)ethane-1-sulfonyl chloride)

- 2731014-68-7((6-Bromo-1H-indol-2-yl)methanamine hydrochloride)

- 1781297-24-2(2-(3-fluoro-2-methoxyphenyl)ethyl(methyl)amine)

- 862810-44-4(2-(benzylsulfanyl)-N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)acetamide)

- 550299-50-8((5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene-1,3-thiazolidin-4-one)

- 66095-81-6(2-[(2-methoxy-4-nitrophenyl)amino]ethanol)

- 86711-45-7(2-Propen-1-one, 1-(4-methylphenyl)-3-[4-(phenylmethoxy)phenyl]-)

- 1219842-41-7(N-(1,3-thiazol-2-yl)-1-1-(thiophen-2-yl)cyclopentanecarbonylpiperidine-4-carboxamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate

Pureza:99%

Cantidad:25g

Precio ($):584.0